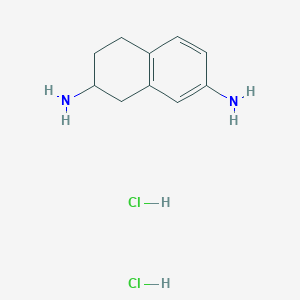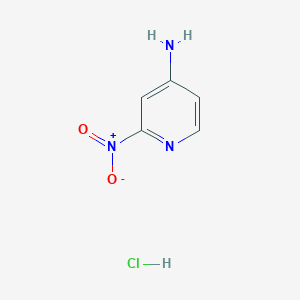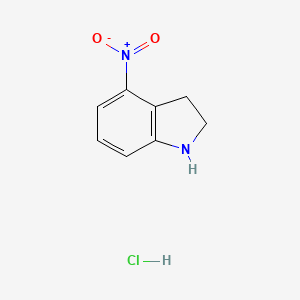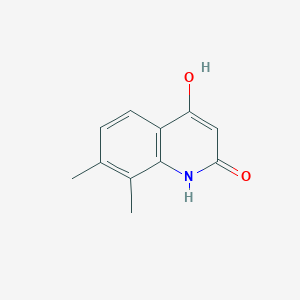
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-
Vue d'ensemble
Description
2(1H)-Quinolinone, 4-hydroxy-7,8-dimethyl-, also known as 4-Hydroxy-2-quinolone (4-HQN), is a heterocyclic organic compound with a molecular formula C11H9NO2. It is a derivative of quinoline and has been widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-HQN is complex and multifaceted. It has been shown to act as a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, 4-HQN can suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, 4-HQN can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
4-HQN has been shown to exert various biochemical and physiological effects in vitro and in vivo. It can inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This property makes 4-HQN a potential therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 4-HQN can modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis, which are important for the maintenance of cellular homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-HQN has several advantages as a pharmacological tool for laboratory experiments. It is relatively stable and easy to handle, and can be synthesized in large quantities with high purity. In addition, 4-HQN exhibits low toxicity and is well-tolerated by experimental animals. However, there are also some limitations to its use. For example, 4-HQN is poorly soluble in water and requires the use of organic solvents for in vitro experiments. In addition, the pharmacokinetics and pharmacodynamics of 4-HQN in vivo are not well-understood, which may limit its clinical application.
Orientations Futures
There are several future directions for the research and development of 4-HQN. One potential direction is the investigation of its therapeutic potential in various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility, bioavailability, and selectivity. In addition, the elucidation of its mechanism of action at the molecular level may provide insights into the development of novel therapeutic strategies. Finally, the development of new synthetic methods for 4-HQN may facilitate its commercial production and application in various fields.
Applications De Recherche Scientifique
4-HQN has been extensively used in scientific research due to its potential as a versatile pharmacological tool. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antibacterial effects. In addition, 4-HQN has been shown to modulate various signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. These properties make 4-HQN a promising candidate for drug development and therapeutic intervention.
Propriétés
IUPAC Name |
4-hydroxy-7,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-3-4-8-9(13)5-10(14)12-11(8)7(6)2/h3-5H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYPCZDZPZKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)N2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716436 | |
| Record name | 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54675-03-5 | |
| Record name | 4-Hydroxy-7,8-dimethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






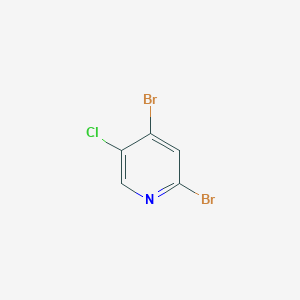
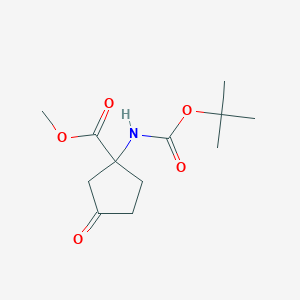

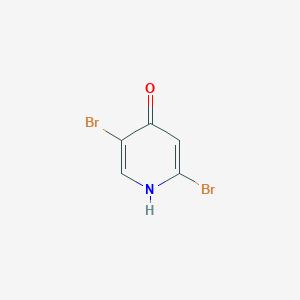
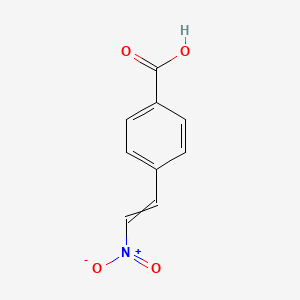
![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)
